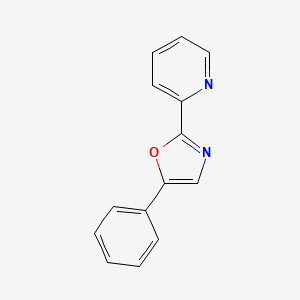
2-(5-Phenyl-1,3-oxazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Phenyl-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the pyridine ring is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3-oxazol-2-yl)pyridine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The reaction conditions often include the use of a base and a polar solvent to facilitate the formation of the oxazole ring.
. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can minimize environmental impact.
化学反応の分析
Types of Reactions
2-(5-Phenyl-1,3-oxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include substituted oxazoles, oxazolines, and oxazole N-oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(5-Phenyl-1,3-oxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism by which 2-(5-Phenyl-1,3-oxazol-2-yl)pyridine exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(5-Phenyl-1,3-oxazol-2-yl)benzene
- 2-(5-Phenyl-1,3-oxazol-2-yl)thiophene
- 2-(5-Phenyl-1,3-oxazol-2-yl)pyrimidine
Uniqueness
2-(5-Phenyl-1,3-oxazol-2-yl)pyridine is unique due to the presence of both an oxazole and a pyridine ring, which imparts distinct electronic and steric properties. This dual-ring structure enhances its ability to interact with a wide range of biological targets and makes it a versatile scaffold for drug design .
特性
CAS番号 |
65846-46-0 |
|---|---|
分子式 |
C14H10N2O |
分子量 |
222.24 g/mol |
IUPAC名 |
5-phenyl-2-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)13-10-16-14(17-13)12-8-4-5-9-15-12/h1-10H |
InChIキー |
UYRSROPIHRQLBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




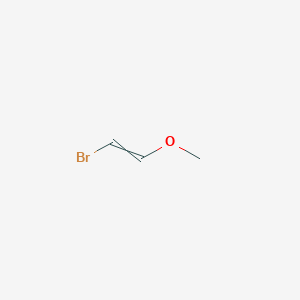
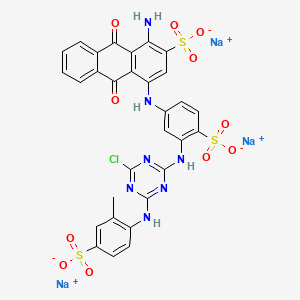
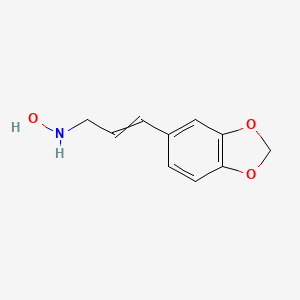
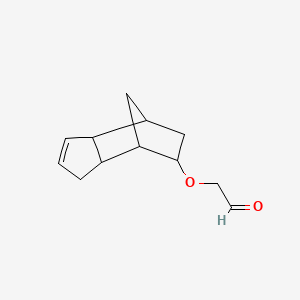
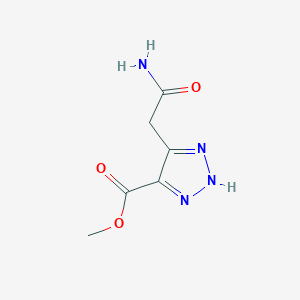
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
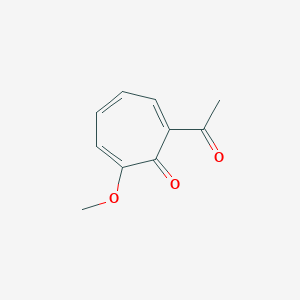
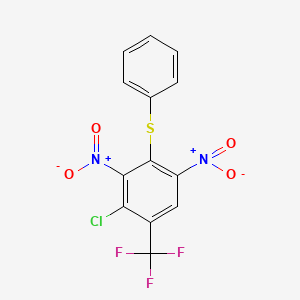
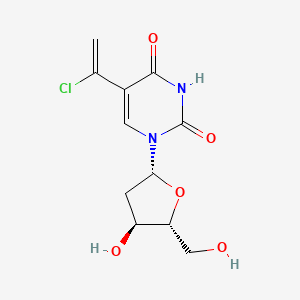


![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)
